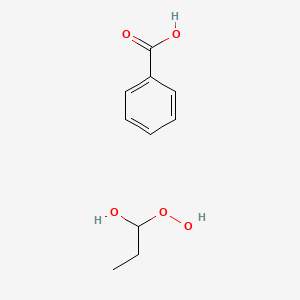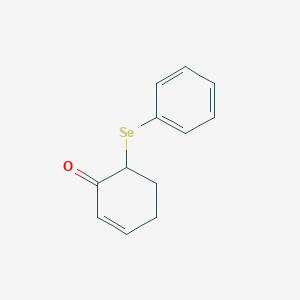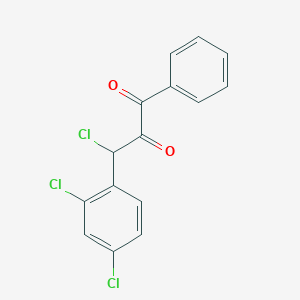
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of three chlorine atoms and two phenyl groups attached to a propane-1,2-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione typically involves the chlorination of phenylpropane-1,2-dione derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds.
Scientific Research Applications
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and ketone groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione: shares similarities with other aromatic ketones, such as benzophenone and acetophenone derivatives.
Benzophenone: A simpler aromatic ketone with two phenyl groups attached to a carbonyl group.
Acetophenone: An aromatic ketone with a single phenyl group attached to a carbonyl group.
Uniqueness
The presence of multiple chlorine atoms and the specific arrangement of phenyl groups in this compound confer unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. These features distinguish it from other similar compounds and make it valuable for specialized applications in research and industry.
Properties
CAS No. |
141625-28-7 |
|---|---|
Molecular Formula |
C15H9Cl3O2 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
3-chloro-3-(2,4-dichlorophenyl)-1-phenylpropane-1,2-dione |
InChI |
InChI=1S/C15H9Cl3O2/c16-10-6-7-11(12(17)8-10)13(18)15(20)14(19)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
DQFAURULCWFUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C(C2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


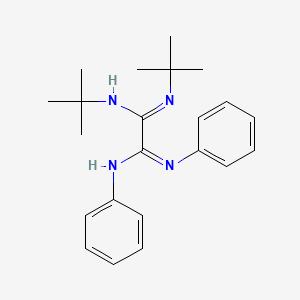
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

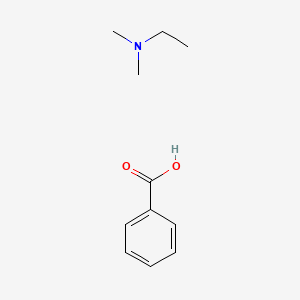

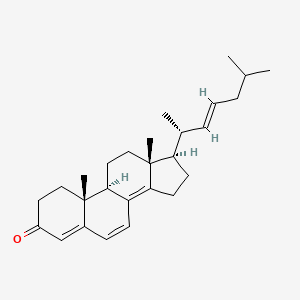
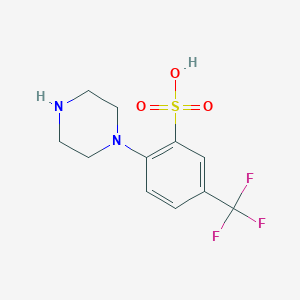
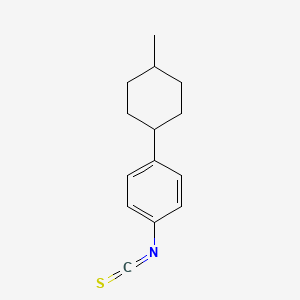
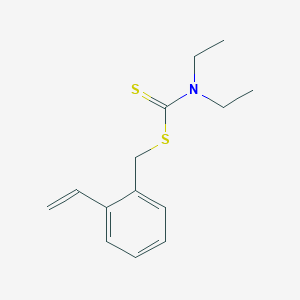
![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
